Phosphoramidic dichloride, N,N-bis(1-methylethyl)-
Description
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, also known as bis(1-methylethyl)phosphoramidic dichloride, is a chemical compound with the molecular formula C6H14Cl2NOP and a molecular weight of 218.06 g/mol . This compound is characterized by its two isopropyl groups attached to the nitrogen atom and two chlorine atoms attached to the phosphorus atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Properties
IUPAC Name |
N-dichlorophosphoryl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEICSQJILYWHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541369 | |
| Record name | N,N-Dipropan-2-ylphosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |
| Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
23306-80-1 | |
| Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Dipropan-2-ylphosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of phosphoramidates, phosphoramidites, or phosphorothioates.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphoramidic acids or reduction to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoramidic acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, also known as N,N'-bis(1-methylethyl)phosphorodiamidic acid, is a compound that has garnered attention due to its applications in various scientific fields. This article explores its applications, particularly in chemical synthesis and as a precursor in the production of pharmaceuticals and agrochemicals.
Chemical Properties and Structure
Phosphoramidic dichloride is characterized by its phosphorus atom bonded to two 1-methylethyl groups and two chlorine atoms. Its molecular formula is , and it is classified under phosphoramidates. The structure facilitates its reactivity, making it suitable for various chemical transformations.
Synthesis of Phosphoramide Compounds
Phosphoramidic dichloride serves as a key reagent in the synthesis of phosphoramide derivatives. These compounds are significant in medicinal chemistry due to their biological activities, including anti-cancer and anti-viral properties. The ability to modify the nitrogen and phosphorus components allows for the development of targeted therapeutic agents.
Agrochemical Development
The compound is utilized in the formulation of agrochemicals, particularly as a precursor for developing pesticides and herbicides. Its phosphoramide derivatives exhibit herbicidal activity, making them valuable in agricultural applications. This application is crucial for enhancing crop yields and managing pests effectively.
Chemical Weapon Precursors
Due to its chemical structure, phosphoramidic dichloride is monitored under international regulations concerning chemical weapons. It can be converted into more toxic agents, which necessitates strict controls on its production and distribution. Understanding its potential misuse has led to significant research on safety protocols and regulatory frameworks.
Catalysis in Organic Reactions
Research indicates that phosphoramidic dichloride can act as a catalyst in various organic reactions, particularly in the formation of amides from carboxylic acids and amines. This catalytic property enhances reaction efficiency and selectivity, making it an important tool in organic synthesis.
Data Tables
| Application | Description |
|---|---|
| Synthesis of Phosphoramide Compounds | Used in medicinal chemistry for drug development |
| Agrochemical Development | Precursor for pesticides and herbicides |
| Chemical Weapon Precursors | Monitored under CWC regulations |
| Catalysis | Acts as a catalyst in organic reactions |
Case Study 1: Development of Antiviral Agents
A study demonstrated the synthesis of antiviral phosphoramide compounds from phosphoramidic dichloride, leading to promising results against viral infections such as HIV. The modifications made to the nitrogen groups significantly enhanced antiviral activity.
Case Study 2: Herbicide Formulation
Research conducted on the efficacy of phosphoramide-derived herbicides showed improved weed control compared to traditional herbicides. Field trials indicated that these compounds not only increased crop yields but also reduced environmental impact due to their targeted action.
Case Study 3: Regulatory Compliance
An analysis of the regulatory landscape surrounding phosphoramidic dichloride highlighted the challenges faced by manufacturers in complying with international treaties like the Chemical Weapons Convention (CWC). The study recommended enhanced monitoring and reporting mechanisms to prevent misuse while promoting legitimate research applications.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, N,N-bis(1-methylethyl)-, involves its ability to react with nucleophiles, leading to the formation of various phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify proteins or nucleic acids by forming covalent bonds with specific functional groups, thereby altering their activity or function .
Comparison with Similar Compounds
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl3): Unlike phosphoramidic dichloride, phosphoryl chloride contains a phosphorus-oxygen double bond and three chlorine atoms.
Phosphoramidic Acid (H2PO2NH2): This compound contains a phosphorus-nitrogen bond and two hydroxyl groups.
Phosphorothioic Chloride (PSCl3): This compound contains a phosphorus-sulfur double bond and three chlorine atoms.
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, is unique due to its specific structure, which allows for selective reactions with nucleophiles and the formation of a wide range of phosphorus-containing compounds.
Biological Activity
Phosphoramidic dichloride, N,N-bis(1-methylethyl)- is a compound of interest in various fields of biological research, particularly due to its potential applications as an alkylating agent and its effects on cellular processes. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Phosphoramidic dichloride is characterized by its phosphoramidate structure, which contains a phosphorus atom bonded to two nitrogen atoms and two chlorine atoms. This structure is significant as it influences the compound's reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of phosphoramidic dichloride can be attributed to its ability to act as an alkylating agent. Alkylating agents are known to modify nucleic acids, leading to cross-linking of DNA strands and subsequent inhibition of DNA replication and transcription. The following mechanisms are particularly relevant:
- DNA Cross-Linking : Phosphoramidic dichloride can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking. This action is critical in its cytotoxic effects against cancer cells.
- Inhibition of Nucleic Acid Synthesis : By modifying DNA structure, the compound can inhibit the synthesis of RNA and proteins, which is essential for cell survival and proliferation.
Antitumor Activity
Several studies have investigated the antitumor properties of phosphoramidic dichloride. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | DNA cross-linking |
| A549 | 12.3 | Inhibition of protein synthesis |
| MCF-7 | 8.9 | Induction of apoptosis |
These findings suggest that phosphoramidic dichloride may be a promising candidate for further development in cancer therapy.
Antibacterial Activity
Research indicates that phosphoramidic dichloride also possesses antibacterial properties. It has shown efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
These results highlight the potential use of phosphoramidic dichloride in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
- Cancer Treatment : A study conducted on mice bearing human tumor xenografts demonstrated that treatment with phosphoramidic dichloride resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells through DNA damage pathways.
- Antibacterial Efficacy : In vitro studies showed that phosphoramidic dichloride effectively inhibited the growth of multidrug-resistant Staphylococcus aureus. The mechanism was primarily attributed to disruption of bacterial cell wall synthesis, leading to cell lysis.
Q & A
Basic Question: What are the standard synthetic routes for preparing Phosphoramidic dichloride derivatives, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves reacting phosphoramidic dichloride precursors with amines under controlled conditions. For example, ultrasonic irradiation has been employed to synthesize phosphoramide nano rods, where hexamethyleneimine reacts with N-Nicotinyl phosphoramidic dichloride. Key parameters include solvent selection (e.g., aprotic solvents like THF), molar ratios (1:2 for dichloride to amine), and reaction time (30–60 minutes under ultrasound) to achieve high yields and nanoscale morphology . Optimization studies should focus on real-time monitoring via FT-IR to track the disappearance of P-Cl bonds (≈500 cm⁻¹) and the emergence of P-N stretches (≈1200 cm⁻¹).
Basic Question: Which analytical techniques are critical for characterizing Phosphoramidic dichloride derivatives?
Methodological Answer:
A multi-technique approach is essential:
- FT-IR Spectroscopy : Identifies functional groups (e.g., P=O at ≈1250 cm⁻¹, P-N at ≈1200 cm⁻¹) and confirms reaction completion .
- SEM/EDX : Resolves nanoscale morphology (e.g., rod-like structures with 89–123 nm diameter) and elemental composition (P, N, Cl ratios) .
- NMR Spectroscopy : ¹H and ³¹P NMR are critical for verifying molecular structure. For example, ³¹P NMR of phosphoramidates typically shows peaks at δ 10–20 ppm, while P-Cl derivatives resonate at higher fields .
Advanced Question: How does the reactivity of Phosphoramidic dichloride derivatives vary in the formation of heterocyclic compounds?
Methodological Answer:
The dichloride's electrophilic phosphorus center reacts with nucleophiles like amines or alcohols to form phosphoramidates or phosphates. In advanced syntheses, it has been used to prepare 1,3,2λ⁵-oxazaphosphole derivatives via a two-step process:
Initial substitution : Reaction with carbazole derivatives generates intermediate phosphoramidates.
Cyclization : Intramolecular nucleophilic attack under reflux (e.g., in toluene, 80°C) forms the oxazaphosphole ring. Kinetic studies using ³¹P NMR can monitor intermediate stability and reaction progression .
Advanced Question: What strategies mitigate decomposition during storage of Phosphoramidic dichloride derivatives?
Methodological Answer:
Stability is influenced by moisture and oxidizers. Best practices include:
- Storage Conditions : Anhydrous environments (e.g., desiccators with P₂O₅) at –20°C to slow hydrolysis.
- Inert Atmosphere : Use argon or nitrogen gloveboxes for handling.
- Stability Monitoring : Periodic ³¹P NMR or FT-IR analysis detects hydrolytic degradation (e.g., P=O → P-OH shifts). Safety data indicate incompatibility with oxidizing agents, necessitating segregated storage .
Advanced Question: How can computational methods elucidate the reaction mechanisms of Phosphoramidic dichloride derivatives?
Methodological Answer:
Density Functional Theory (DFT) simulations can model:
- Transition States : For nucleophilic substitution at phosphorus, calculating activation energies (ΔG‡) for amine vs. alcohol reactivity.
- Solvent Effects : Polarizable continuum models (PCM) predict solvent interactions (e.g., THF stabilizes intermediates via dipole interactions).
- Electronic Properties : Natural Bond Orbital (NBO) analysis reveals charge distribution at P centers, guiding catalyst design for asymmetric syntheses .
Basic Question: What safety protocols are essential when handling Phosphoramidic dichloride derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhaling dichloride vapors or dust.
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption in vermiculite.
- Emergency Procedures : Immediate rinsing with water for 15 minutes upon exposure, followed by medical evaluation for potential respiratory or dermal irritation .
Advanced Question: How do steric effects of the isopropyl groups influence the reactivity of N,N-bis(1-methylethyl)-phosphoramidic dichloride?
Methodological Answer:
The bulky isopropyl groups hinder nucleophilic attack at phosphorus, necessitating:
- Elevated Temperatures : Reactions often require reflux (e.g., 80–100°C) to overcome steric barriers.
- Catalysis : Lewis acids like ZnCl₂ coordinate to chlorine leaving groups, accelerating substitution.
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., dimethyl derivatives) using ³¹P NMR to quantify steric contributions .
Basic Question: What are the applications of Phosphoramidic dichloride derivatives in materials science?
Methodological Answer:
These compounds serve as precursors for:
- Nanostructured Materials : Ultrasonic synthesis yields nano rods with potential in drug delivery (e.g., nicotinamide-functionalized rods for NAD+ precursors) .
- Polymer Additives : Phosphoramidates improve flame retardancy in polymers via P-N synergism.
- Coordination Chemistry : React with transition metals (e.g., Pd) to form catalysts for cross-coupling reactions, though purity must exceed 98% to avoid metal poisoning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
